molecular formula C20H23NO4 B4983761 methyl 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoate

methyl 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoate

Cat. No. B4983761
M. Wt: 341.4 g/mol
InChI Key: GAJFGNXFJCQLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMIBB and belongs to the class of isoquinoline derivatives.

Mechanism of Action

DMIBB exerts its neuroprotective effects through multiple mechanisms, including the inhibition of amyloid-beta aggregation, the activation of the Nrf2-ARE pathway, and the inhibition of oxidative stress. DMIBB can also modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and dopamine receptors.
Biochemical and Physiological Effects:
DMIBB has been shown to have various biochemical and physiological effects, including the inhibition of amyloid-beta aggregation, the activation of the Nrf2-ARE pathway, and the modulation of enzyme and receptor activity. DMIBB can also improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

DMIBB has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, DMIBB can also have limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Future research on DMIBB should focus on its potential therapeutic applications, especially in the treatment of neurodegenerative diseases. Additional studies are needed to determine the optimal dosage, administration route, and safety profile of DMIBB in animal models and human clinical trials. Moreover, future research should investigate the potential of DMIBB as a lead compound for the development of novel drugs for neurodegenerative diseases.

Synthesis Methods

DMIBB can be synthesized using different methods, including the Pictet-Spengler reaction, which involves the reaction of 3,4-dimethoxyphenethylamine with p-anisaldehyde in the presence of a Lewis acid catalyst. Another method is the Mannich reaction, which involves the reaction of 3,4-dimethoxyphenethylamine with p-anisaldehyde and formaldehyde in the presence of a base catalyst. Both methods have been used to synthesize DMIBB with high yields and purity.

Scientific Research Applications

DMIBB has been extensively studied for its potential therapeutic applications, especially in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. DMIBB has been shown to have neuroprotective properties and can inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. DMIBB has also been shown to have antioxidant properties and can protect neurons from oxidative stress, which is a common feature of neurodegenerative diseases.

properties

IUPAC Name

methyl 4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-18-10-16-8-9-21(13-17(16)11-19(18)24-2)12-14-4-6-15(7-5-14)20(22)25-3/h4-7,10-11H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJFGNXFJCQLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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